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Compound of Interest

Compound Name:
2-fluoro-N-(3-

fluorophenyl)benzamide

Cat. No.: B1633845

Get Quote

Part 1: Chemical Identity & Identification Strategy
Compound Name: 2-fluoro-N-(3-fluorophenyl)benzamide Synonyms: N-(3-fluorophenyl)-2-

fluorobenzamide; F2-23 (Crystallographic literature code) Chemical Formula: C₁₃H₉F₂NO

Molecular Weight: 233.22 g/mol

Registry & Lookup Data
Because this compound is often a "make-on-demand" research chemical, standard CAS

lookups may fail or return isomers. Use the following identifiers for precise validation in

databases like SciFinder or Reaxys.
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Identifier Type Value / String Notes

SMILES Fc1ccccc1C(=O)Nc1cccc(F)c1
Defines exact regioisomer (2-F,

3-F).

InChI Key
VMVMCSOUUIBEEA-

UHFFFAOYSA-N
Predicted based on structure.

Precursor A 2-Fluorobenzoyl chloride CAS: 393-52-2

Precursor B 3-Fluoroaniline CAS: 372-19-0

Literature ID F2-23
Used in Chopra & Row isomer

studies [1].

Part 2: Synthetic Protocol (Self-Validating System)
Since the commercial availability of the amide is limited, the standard acquisition method is

synthesis via Schotten-Baumann or anhydrous amide coupling.

Reaction Logic
The reaction utilizes the high electrophilicity of the acyl chloride (Precursor A) to attack the

nucleophilic amine (Precursor B). A base (TEA or Pyridine) is strictly required to scavenge the

HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted

amine.

Step-by-Step Methodology
Preparation:

Vessel: Flame-dried 100 mL Round Bottom Flask (RBF) under Nitrogen (

) atmosphere.

Solvent: Anhydrous Dichloromethane (DCM), 30 mL.

Reagents:

3-Fluoroaniline (1.0 eq, 5 mmol, ~0.48 mL)
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Triethylamine (TEA) (1.2 eq, 6 mmol, ~0.84 mL)

2-Fluorobenzoyl chloride (1.1 eq, 5.5 mmol, ~0.66 mL)

Execution:

Dissolve 3-Fluoroaniline and TEA in DCM. Cool to 0°C (Ice bath).

Add 2-Fluorobenzoyl chloride dropwise over 10 minutes. Caution: Exothermic.

Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

Validation Check: TLC (Hexane:Ethyl Acetate 4:1). The amine spot (

) should disappear; a new amide spot (

) should appear.

Workup & Purification:

Quench with saturated

(aq) to neutralize excess acid.

Extract organic layer (DCM), wash with 1M HCl (to remove unreacted amine), then Brine.

Dry over

, filter, and concentrate in vacuo.

Recrystallization: Dissolve crude solid in minimal hot Ethanol/Hexane to obtain white

needle-like crystals.

Part 3: Visualization of Workflows
Figure 1: Synthesis & Identification Logic
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Precursors

Reaction Conditions Target Product2-Fluorobenzoyl Chloride
(CAS 393-52-2)

Amide Coupling
DCM, TEA, 0°C -> RT

3-Fluoroaniline
(CAS 372-19-0)

2-fluoro-N-(3-fluorophenyl)benzamide
(Code: F2-23)

 -HCl Validation: 1H NMR
(dtt peaks)

 Characterize

Click to download full resolution via product page

Caption: Synthesis pathway for F2-23 showing precursor CAS numbers and critical validation

steps.

Part 4: Analytical Characterization & Applications
Expected 1H NMR Profile (DMSO-d6, 400 MHz)
To validate the structure, look for the distinct splitting patterns caused by Fluorine-Hydrogen

coupling (

).

Amide Proton (-NH-): Singlet (broad) at

ppm.

Benzoyl Ring (2-F): Multiplet at

ppm. The proton ortho to Fluorine often shows complex splitting (ddd).

Aniline Ring (3-F): Multiplet at

ppm. Look for the isolated proton between the Amide and Fluorine (pos 2 on aniline) as a
distinct doublet of triplets.

Research Applications
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Crystal Engineering: This compound (F2-23) is a model system for studying Fluorine-

mediated weak interactions (C–H···F and C–F···F). It adopts an anti conformation in the

crystal lattice, contrasting with the syn conformation of its isomer 23-F2 [1].[1]

Medicinal Chemistry: The 2-fluoro-N-phenylbenzamide scaffold is a pharmacophore found in

CK1 (Casein Kinase 1) inhibitors and HOXA1 inhibitors [2]. The specific 2-F/3-F substitution

pattern modulates metabolic stability against ring oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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